molecular formula C15H15NO2 B311508 2-(4-methylphenoxy)-N-phenylacetamide

2-(4-methylphenoxy)-N-phenylacetamide

Cat. No.: B311508
M. Wt: 241.28 g/mol
InChI Key: XLBXFZZAIFZWGM-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-phenylacetamide is a chemical compound of significant interest in scientific research and development. With a molecular formula of C15H15NO2 and a molecular weight of 241.29 g/mol, this acetamide derivative features a distinct chemical structure that serves as a core template for various investigative applications. Compounds based on the 2-(4-methylphenoxy)acetamide structure have been scientifically evaluated for their utility in specialized areas, including their potential as flavoring substances that can impart specific sensory characteristics such as a cooling sensation . The safety of structurally related compounds has been assessed by international bodies, with studies including a 90-day oral rat model that showed no adverse effects at specified doses, supporting its profile for research applications . This substance is provided as a high-purity solid and is intended solely for laboratory research. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers are responsible for handling this material in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-phenylacetamide

InChI

InChI=1S/C15H15NO2/c1-12-7-9-14(10-8-12)18-11-15(17)16-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

XLBXFZZAIFZWGM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that derivatives of 2-(4-methylphenoxy)-N-phenylacetamide exhibit significant anticonvulsant properties. A study synthesized several N-phenylacetamide derivatives and evaluated their effectiveness against seizures in animal models. The compounds were tested using the maximal electroshock (MES) and pentylenetetrazole models, revealing promising anticonvulsant activity, particularly in certain derivatives that showed efficacy in the 6-Hz seizure model, which is relevant for therapy-resistant epilepsy .

Table 1: Anticonvulsant Activity of N-Phenylacetamide Derivatives

Compound IDEfficacy in MESEfficacy in 6-Hz ModelToxicity Level
Compound AHighModerateLow
Compound BModerateHighModerate
Compound CLowLowHigh

Antibacterial Properties

Another significant application of this compound is its antibacterial activity. A series of N-phenylacetamide derivatives were synthesized with 4-arylthiazole moieties, which were tested against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. The results indicated that some derivatives had effective minimum inhibitory concentrations (MIC), suggesting their potential as antibacterial agents .

Table 2: Antibacterial Activity of N-Phenylacetamide Derivatives

Compound IDBacterial StrainMIC (µM)Comparison to Control
Compound DX. oryzae156.7Superior
Compound EX. axonopodis230.5Equivalent
Compound FX. oryzae pv. oryzicola545.2Inferior

Antidepressant Potential

Recent studies have also explored the antidepressant potential of phenylacetamides, including derivatives of this compound. In vivo evaluations using the tail suspension test and forced swim test indicated that certain compounds exhibited significant antidepressant activity compared to standard medications like moclobemide and imipramine .

Table 3: Antidepressant Activity Evaluation

Compound IDDose (mg/kg)% Decrease in Immobility
VS253040%
VS266055%
Control-10%

Enzyme Inhibition Studies

The compound has also been investigated for its role as an enzyme inhibitor, particularly concerning its binding affinity to various molecular targets. Such interactions are crucial for understanding its mechanism of action and potential therapeutic implications in proteomics research.

Table 4: Enzyme Inhibition Characteristics

Enzyme TargetBinding Affinity (Ki)Inhibition Type
MAO-ALow µMCompetitive
CholinesteraseModerate µMNon-competitive

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and chemical properties of acetamide derivatives are highly influenced by substituents on the phenyl rings and the acetamide backbone. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Acetamides
Compound Name Key Substituents Molecular Formula Notable Properties/Activities References
2-(4-Methylphenoxy)-N-phenylacetamide 4-Methylphenoxy, N-phenyl C₁₅H₁₅NO₂ Evaluated as flavoring agent; synthetic
2-Azido-N-(4-methylphenyl)acetamide Azido, 4-methylphenyl C₉H₁₀N₄O Structural studies; synthetic
N-(4-Nitrophenyl)-2-phenylacetamide 4-Nitrophenyl C₁₄H₁₂N₂O₃ High reactivity in alkylation reactions
2-(4-Fluorophenyl)-N-phenylacetamide 4-Fluorophenyl C₁₄H₁₂FNO Anticancer (PC3, IC₅₀ = 52–100 μM)
2-(4-Hydroxyphenethyl)-N-phenylacetamide 4-Hydroxyphenethyl C₁₆H₁₇NO₂ Isolated from marine bacteria; natural
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide Benzothiazolyl, 4-methylphenoxy C₂₂H₁₈N₂O₂S Potential bioactivity due to benzothiazole

Physicochemical Properties

  • Thermal Stability: Crystal structure analyses (e.g., 2-azido-N-(4-methylphenyl)acetamide) reveal that bulky substituents (azido, benzothiazolyl) increase melting points, whereas methylphenoxy groups may confer intermediate stability .

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Catalyst screening : Piperidine accelerates Knoevenagel condensations, reducing reaction time .
  • Purification : Recrystallization in ethanol or dichloromethane/hexane mixtures improves purity (>95%) .

How can structural discrepancies in synthesized this compound derivatives be resolved using spectroscopic methods?

Basic Research Focus
Discrepancies in molecular structure (e.g., unexpected byproducts) require multi-technique validation:

  • ¹H/¹³C NMR : Identify characteristic peaks:
    • Phenoxy group : Aromatic protons at δ 6.8–7.4 ppm.
    • Acetamide backbone : NH proton at δ 8.1–8.5 ppm and carbonyl (C=O) at ~168 ppm .
  • IR spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) stretches .
  • Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ for C₁₆H₁₅NO₃ at 278.1052) .

Q. Advanced Resolution :

  • 2D NMR (COSY, HSQC) : Map coupling patterns to distinguish regioisomers (e.g., para vs. ortho substitution) .
  • X-ray crystallography : Resolve ambiguous stereochemistry in chromene hybrids .

What methodologies are effective for evaluating the bioactivity of this compound derivatives, particularly antimicrobial and anti-inflammatory properties?

Advanced Research Focus
Antimicrobial Assays :

  • Bactericidal/fungicidal activity : Use agar diffusion assays against Staphylococcus aureus and Candida albicans with ampicillin/fluconazole as positive controls. MIC values <50 µg/mL indicate potency .
  • Mechanistic studies : Assess membrane disruption via fluorescence dye leakage assays (e.g., propidium iodide uptake) .

Q. Anti-inflammatory Screening :

  • COX-2 inhibition : ELISA-based assays measuring prostaglandin E₂ (PGE₂) suppression in LPS-induced macrophages .
  • In vivo models : Carrageenan-induced paw edema in rats, with dose-dependent comparisons to ibuprofen .

Q. Data Interpretation :

  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring enhance antimicrobial activity) .

How can conflicting solubility or stability data for this compound derivatives be addressed in formulation studies?

Q. Advanced Research Focus

  • Solubility enhancement :
    • Co-solvent systems : Ethanol/PEG 400 (70:30) increases solubility by 15-fold .
    • Solid dispersion : Spray-drying with PVP-K30 improves dissolution rates .
  • Stability testing :
    • Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor hydrolysis via HPLC (C18 column, acetonitrile/water gradient) .
    • pH stability : Optimal stability at pH 6–7; avoid alkaline conditions (>pH 9) due to acetamide hydrolysis .

What safety protocols are critical when handling this compound derivatives in laboratory settings?

Q. Basic Research Focus

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during solvent reflux (toluene, dichloromethane) .
  • Waste disposal : Segregate halogenated solvents (e.g., CH₂Cl₂) and azide byproducts for incineration .

Q. Advanced Considerations :

  • Reactivity hazards : Sodium azide (NaN₃) releases toxic HN₃ gas; monitor pH and avoid acidic conditions .
  • Spill management : Neutralize azide residues with 10% NaNO₂ solution before disposal .

How can computational modeling guide the design of this compound derivatives with enhanced target specificity?

Q. Advanced Research Focus

  • Docking studies : Use AutoDock Vina to predict binding to E. coli DNA gyrase (PDB: 1KZN) or COX-2 (PDB: 5KIR). Favorable binding energy thresholds: ΔG ≤ −8 kcal/mol .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects (e.g., HOMO-LUMO gaps <4 eV correlate with bioactivity) .
  • MD simulations : Simulate ligand-protein stability over 50 ns; RMSD <2 Å indicates stable binding .

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